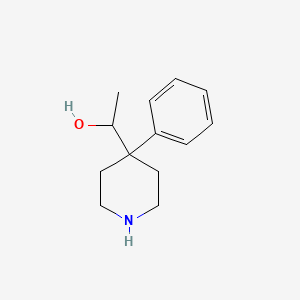
alpha-Methyl-4-phenylpiperidine-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-4-phenylpiperidine-4-methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
准备方法
The synthesis of alpha-Methyl-4-phenylpiperidine-4-methanol involves several steps, including cyclization and reduction reactions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
化学反应分析
Alpha-Methyl-4-phenylpiperidine-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Analgesic Properties
Alpha-Methyl-4-phenylpiperidine-4-methanol has been identified as a potent analgesic agent. Research indicates that compounds within this class exhibit effective pain relief properties with lower dosages compared to traditional analgesics. For instance, studies have shown that these compounds can be administered parenterally, with effective doses ranging from 0.01 to 0.1 milligrams per kilogram of body weight for analgesic effects .
Table 1: Analgesic Potency of 4-Phenylpiperidine Compounds
| Compound Name | Route of Administration | Effective Dose (mg/kg) |
|---|---|---|
| This compound | Parenteral | 0.01 - 0.1 |
| Other Common Analgesics | Varies | Higher than above |
Neuropharmacological Applications
In neuropharmacology, this compound has been studied for its effects on neurotransmitter systems. It has been shown to influence acetylcholine and dopamine levels in the brain, which are critical in understanding conditions such as Parkinson's disease. Specifically, research indicates that the compound may help modulate neurotransmitter release, potentially offering therapeutic benefits for neurodegenerative disorders .
Cancer Treatment and Multidrug Resistance
Another significant application of this compound is in the treatment of cancer, particularly concerning overcoming multidrug resistance (MDR). Studies have found that derivatives of this compound can reverse MDR in various cancer cell lines, enhancing the efficacy of chemotherapy agents like paclitaxel and doxorubicin without increasing toxicity levels . This property is crucial for improving treatment outcomes in resistant cancer types.
Case Study: Reversal of Multidrug Resistance
A notable case study involved the synthesis of several isomers related to this compound, which demonstrated significant activity against MDR in ovarian and breast cancer cell lines. The most effective isomer was able to resensitize these cells to standard chemotherapeutics, indicating a promising avenue for future cancer therapies .
作用机制
The mechanism of action of alpha-Methyl-4-phenylpiperidine-4-methanol involves its interaction with molecular targets and pathways. The compound can undergo hydroxyl oxidation, amination, and imine reduction via a metal catalyst. These reactions are crucial for its biological activity and pharmacological applications .
相似化合物的比较
Alpha-Methyl-4-phenylpiperidine-4-methanol can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various cancer types.
Matrine: Known for its anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
生物活性
Alpha-Methyl-4-phenylpiperidine-4-methanol (commonly referred to as MPHP or similar derivatives) is a compound of significant interest in pharmacological research due to its structural similarity to various psychoactive substances. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a piperidine ring with a phenyl group and a hydroxymethyl group. The chemical structure can be represented as follows:
Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly the dopaminergic system. The compound is known to act as a dopamine receptor agonist , influencing dopamine signaling pathways which are critical in various neurological and psychiatric conditions.
Dopamine Receptor Interaction
Studies have shown that this compound has a strong affinity for the D2 dopamine receptor, which plays a crucial role in motor control and reward pathways in the brain. The interaction with D2 receptors is linked to both therapeutic effects and potential side effects associated with dopaminergic drugs .
Pharmacological Profile
The pharmacological profile of this compound includes several notable activities:
- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling .
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in conditions like Parkinson's disease, where dopaminergic neurons are progressively lost .
- Analgesic Properties : There is evidence indicating that derivatives of this compound may possess analgesic effects, making them candidates for pain management therapies .
Case Studies and Experimental Findings
A variety of studies have been conducted to elucidate the biological activity of this compound:
属性
CAS 编号 |
34361-19-8 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.30 g/mol |
IUPAC 名称 |
1-(4-phenylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 |
InChI 键 |
KZCXJZTWPDOBTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CCNCC1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















